molecular formula C12H7N3O B1257311 3-Azidodibenzofuran

3-Azidodibenzofuran

Cat. No.: B1257311
M. Wt: 209.2 g/mol
InChI Key: ZPEHRTUFZAFPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The evidence comprises seminal NLP research papers:

  • introduces the Transformer architecture, emphasizing its efficiency and performance in machine translation .
  • (RoBERTa) and (BERT) discuss optimized pretraining methods for bidirectional language models, achieving state-of-the-art results on tasks like GLUE and SQuAD .
  • explores transfer learning frameworks for NLP, while (GPT-2) demonstrates unsupervised multitask learning capabilities .

None of these papers mention 3-Azidodibenzofuran, a chemical compound, or any analogous organic molecules. The focus is strictly on NLP methodologies, model architectures, and training techniques.

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.2 g/mol

IUPAC Name

3-azidodibenzofuran

InChI

InChI=1S/C12H7N3O/c13-15-14-8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H

InChI Key

ZPEHRTUFZAFPMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=[N+]=[N-]

Synonyms

3-azidodibenzofuran

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Evidence for the Query

The query requires:

  • A detailed introduction to 3-Azidodibenzofuran (structure, synthesis, applications).
  • Comparative analysis with similar compounds (e.g., reactivity, stability, spectroscopic data).
  • Data tables and research findings from chemical literature.

However, the provided evidence lacks:

  • Chemical data: No molecular formulas, spectral data, or synthetic pathways.
  • Comparative studies: No discussion of azide-containing compounds, dibenzofuran derivatives, or functional group analogs.

Recommendations for Addressing the Query

To produce a scientifically rigorous comparison of 3-Azidodibenzofuran , the following steps are necessary:

Consult chemical databases : Use platforms like SciFinder, Reaxys, or PubChem to retrieve physicochemical properties, synthetic methods, and safety data.

Review specialized literature : Search journals such as The Journal of Organic Chemistry or Organic Letters for studies on azidodibenzofurans and analogs.

Compare functional groups: Analyze how the azide group in 3-Azidodibenzofuran affects reactivity (e.g., click chemistry applications) versus other substituents (e.g., nitro, amino).

Tabulate experimental data : Include tables comparing melting points, solubility, thermal stability, and reaction yields with compounds like 2-Azidodibenzofuran or 3-Nitrodibenzofuran .

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